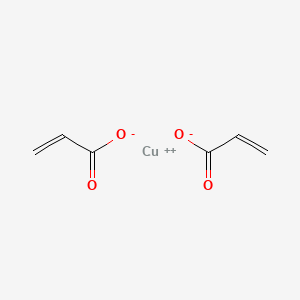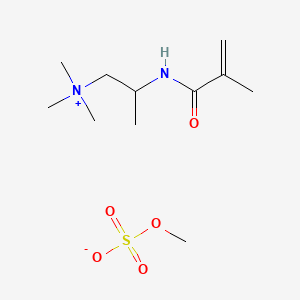
2,3-ジフルオロ-4-メトキシベンジルブロミド
説明
“2,3-Difluoro-4-methoxybenzyl bromide” is a chemical compound with the CAS Number: 689254-23-7 . It has a molecular weight of 237.04 and its IUPAC name is 4-(bromomethyl)-2,3-difluorophenyl methyl ether .
Molecular Structure Analysis
The InChI code for “2,3-Difluoro-4-methoxybenzyl bromide” is 1S/C8H7BrF2O/c1-12-6-3-2-5(4-9)7(10)8(6)11/h2-3H,4H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, fluorine, and methoxy groups.科学的研究の応用
医薬品研究
2,3-ジフルオロ-4-メトキシベンジルブロミド: は、複雑な分子の合成のための医薬品研究で利用されています。様々な薬理活性化合物を形成する前駆体としての役割は非常に重要です。 ジフルオロ基とメトキシ基の存在は、生成される化合物の生物活性を大きく影響を与える可能性があり、創薬と創薬における貴重な資産となっています .
材料科学
材料科学において、この化合物は先進材料を作成するための構成要素として役立ちます。 その独特の化学構造により、電子機器、コーティング、ナノテクノロジーにおいて潜在的な用途を持つ新しいポリマー材料の開発が可能になります .
化学合成
この化学物質は、有機合成における汎用性の高い試薬です。 他の分子にベンジル基を導入するために使用されます。これは、天然物や潜在的な新薬を含む幅広い有機化合物を合成する際の重要なステップとなる可能性があります .
生化学
2,3-ジフルオロ-4-メトキシベンジルブロミド: は、プロテオミクス研究における生化学に用途があります。 ペプチドやタンパク質を修飾するために使用できます。これは、生物学的システムにおけるタンパク質の機能と相互作用を理解するために不可欠です .
農業
農業における直接的な用途は広く報告されていませんが、この化合物は新しい分子の合成における役割を果たしており、新しい農薬の開発につながる可能性があります。 これには、ジフルオロ-メトキシベンジル部分を含む農薬や植物成長調整剤が含まれ、活性や選択性の向上が期待されます .
環境科学
環境科学では、この化合物の誘導体が、環境修復における潜在的な用途に関して調査される可能性があります。 たとえば、汚染物質の分解に使用される触媒または環境に優しい材料の合成に使用される可能性があります .
Safety and Hazards
特性
IUPAC Name |
1-(bromomethyl)-2,3-difluoro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-6-3-2-5(4-9)7(10)8(6)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLNZEUOTXDYNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CBr)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407593 | |
| Record name | 2,3-Difluoro-4-methoxybenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689254-23-7 | |
| Record name | 2,3-Difluoro-4-methoxybenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene](/img/structure/B1609044.png)












